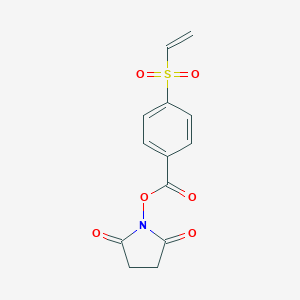

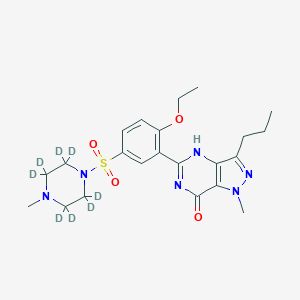

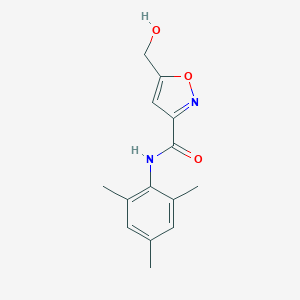

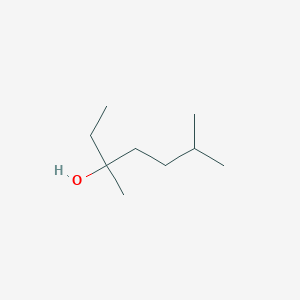

![molecular formula C24H21F2NO3 B126205 (3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one CAS No. 1093659-89-2](/img/structure/B126205.png)

(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one

Descripción general

Descripción

Ezetimibe-d4 is the labeled analogue of Ezetimibe, an antihyperlipoproteinemic. A cholesterol absorption inhibitor.

Aplicaciones Científicas De Investigación

Cholesterol Absorption Inhibition

Ezetimibe (EZE) is a selective cholesterol absorption inhibitor. It acts primarily by inhibiting the sterol uptake transporter Niemann–Pick C1-like 1 protein at the villus tip of the enterocytes of the small intestine . This inhibition reduces the absorption of cholesterol, leading to a decrease in the level of low-density lipoprotein cholesterol (LDL-C), which is a major risk factor for cardiovascular diseases .

Pharmacological Lipid Modification

Ezetimibe has been shown to significantly reduce levels of LDL-C and, as demonstrated in the IMPROVE-IT trial, to reduce the rate of cardiovascular events in high-risk patients . It provides an alternative pharmacological approach to statin therapy for reducing LDL-C .

Treatment for Hypercholesterolemia

Ezetimibe is used in the treatment of hypercholesterolemia, both with and without established cardiovascular disease. It is particularly useful when LDL-C reduction is suboptimal despite statin therapy, or when statins are not tolerated due to their side-effect profile .

Combination Therapy with Statins

Ezetimibe can be used in conjunction with statins for lipid-lowering treatment. Early trials demonstrated an additional reduction in LDL-C levels of 12–19% when ezetimibe was taken in conjunction with a statin .

Safety in Lipid-Lowering Treatment

When deciding to add ezetimibe to statins for lipid-lowering treatment, clinicians can have confidence in the evidence that adverse events are rare .

Impact on Hepatic Function

Hepatic impairment significantly increases the systemic exposure of EZE and its main active phenolic glucuronide, EZE-Ph . The increased plasma exposure of the parent drug EZE during hepatic dysfunction is attributed to decreased hepatic glucuronide conjugation, whereas the increased exposure of the metabolite EZE-Ph is mainly related to transporter activity .

Mecanismo De Acción

Target of Action

Ezetimibe-d4-1, also known as Ezetimibe, primarily targets the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This protein plays an essential role in promoting intestinal cholesterol uptake .

Mode of Action

Ezetimibe-d4-1 acts by inhibiting the intestinal cholesterol and phytosterol absorption . It achieves this through direct binding to a transmembrane loop of the NPC1L1 protein . By interfering with the intestinal uptake of cholesterol and phytosterols, Ezetimibe-d4-1 reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The primary biochemical pathway affected by Ezetimibe-d4-1 is the intestinal cholesterol absorption pathway . By inhibiting NPC1L1, Ezetimibe-d4-1 prevents the uptake of dietary and biliary cholesterol in the small intestine, thereby reducing the amount of cholesterol delivered to the liver . This leads to a decrease in hepatic cholesterol stores and an increase in clearance of cholesterol from the blood .

Pharmacokinetics

Ezetimibe-d4-1 is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . The plasma exposure of Ezetimibe-d4-1 and its main active phenolic glucuronide, EZE-Ph, increases significantly in the presence of hepatic impairment . The conversion of Ezetimibe-d4-1 to EZE-Ph decreases concentration-dependently in hepatic impairment .

Result of Action

The primary result of Ezetimibe-d4-1’s action is a reduction in low-density lipoprotein cholesterol (LDL-C) levels . By inhibiting the absorption of cholesterol in the intestine, Ezetimibe-d4-1 reduces the total amount of cholesterol entering the bloodstream. This leads to a decrease in the level of LDL-C, which is often referred to as “bad cholesterol” because high levels of LDL-C can lead to the buildup of plaque in the arteries .

Action Environment

The action of Ezetimibe-d4-1 can be influenced by various environmental factors. For instance, hepatic impairment can significantly increase the systemic exposure of Ezetimibe-d4-1 and its main active phenolic glucuronide, EZE-Ph . Bile acids that accumulate due to liver injury can inhibit the uptake of EZE-Ph by organic anion transporting polypeptides (OATPs), affecting the drug’s action .

Propiedades

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-GMASCKFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

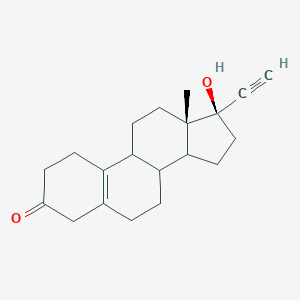

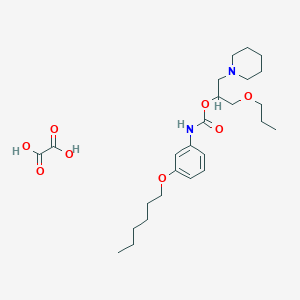

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)